Methyl 2-amino-3-fluoro-5-methylbenzoate
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Overview
Description
Methyl 2-amino-3-fluoro-5-methylbenzoate is a fluorinated benzamide derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-fluoro-2-methylbenzoate
- Methyl 2-amino-5-fluoro-3-methylbenzoate
- Methyl 5-amino-2-fluoro-3-methylbenzoate
Uniqueness
Methyl 2-amino-3-fluoro-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and fluoro groups on the benzene ring enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-amino-3-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 |
InChI Key |
MKGWYZXQBOZKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)C(=O)OC |
Origin of Product |
United States |
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